molecular formula C17H14N2O2 B2579444 6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 588711-28-8

6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Número de catálogo: B2579444
Número CAS: 588711-28-8
Peso molecular: 278.311
Clave InChI: MQZUPNAVDKABPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic organic compound with a quinoline backbone substituted at the 2-position by a pyridin-2-yl group and at the 6-position by an ethyl group. Its molecular formula is C₁₇H₁₄N₂O₂, with a molecular weight of 278.31 g/mol (CAS: 588711-28-8) . The compound is of interest in medicinal chemistry due to its structural resemblance to bioactive quinoline derivatives, which often exhibit antimicrobial, anticancer, or kinase-inhibitory properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactionsThe carboxylic acid group is usually introduced via oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, optimized for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce quinoline-4-methanol derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The molecular formula of 6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is C17H14N2O2C_{17}H_{14}N_{2}O_{2}, with a molecular weight of approximately 278.31 g/mol. The compound features a quinoline backbone fused with a pyridine ring, contributing to its reactivity profile. Key chemical properties include:

  • Electrophilic Aromatic Substitution : The electron-rich nature of the quinoline and pyridine rings facilitates electrophilic reactions.
  • Nucleophilic Addition Reactions : The carboxylic acid group can participate in various nucleophilic addition reactions.
  • Coordination Chemistry : The nitrogen atoms in the heterocycles can coordinate with metal ions, forming chelates that are useful in catalysis.

Research indicates that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Studies have demonstrated that derivatives of quinoline compounds exhibit anti-inflammatory properties, which may be leveraged in therapeutic applications .
  • Cancer Research : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, making it a candidate for further investigation in oncology .

Applications in Medicinal Chemistry

The structural characteristics of this compound allow for its use in several medicinal chemistry applications:

  • Drug Development : Its ability to selectively bind to enzymes and receptors suggests potential uses in drug design, possibly leading to treatments with fewer side effects compared to broad-spectrum agents.
  • Biochemical Probes : The compound's interactions with biological macromolecules make it suitable for use as a biochemical probe in proteomics research, aiding in the study of protein functions and interactions.
  • Synthesis of Derivatives : Various synthetic routes have been developed to modify the compound for specific applications, enhancing its biological activity or targeting different biological pathways.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains, suggesting potential as an antibiotic.
Cancer Cell InhibitionShowed promise in inhibiting growth of specific cancer cell lines, warranting further research into its mechanisms.
Anti-inflammatory PropertiesExhibited significant anti-inflammatory effects comparable to established NSAIDs without associated cytotoxicity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.1 Positional Isomers: Pyridine Substitution Variants

The positional isomers of the compound differ in the substitution pattern of the pyridine ring attached to the quinoline core:

Compound Name Pyridine Position Molecular Formula Molecular Weight (g/mol) CAS Number
6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid 2-position C₁₇H₁₄N₂O₂ 278.31 588711-28-8
6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid 4-position C₁₇H₁₄N₂O₂ 278.31 460715-27-9
6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid 3-position C₁₇H₁₄N₂O₂ 278.31 588696-87-1

Key Differences :

  • Electronic Effects: The nitrogen position in the pyridine ring alters electron distribution. Pyridin-2-yl (ortho-substituted) may engage in intramolecular hydrogen bonding with the quinoline nitrogen, whereas pyridin-4-yl (para-substituted) lacks this proximity .
  • Solubility : Pyridin-3-yl derivatives may exhibit intermediate polarity compared to 2- and 4-position isomers, affecting solubility in aqueous vs. organic solvents.
  • Biological Activity : While specific data are unavailable, pyridin-2-yl derivatives are often more bioactive due to optimized steric and electronic interactions with target proteins .
2.2 Functional Group Variants: Esters and Derivatives

Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate (CAS: 150190-03-7) and 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester (CAS: 300590-94-7) are ester derivatives with distinct functional groups :

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Carboxylic acid, pyridinyl C₁₇H₁₄N₂O₂ 278.31 588711-28-8
Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate Ester, hydroxy, methyl C₉H₁₁NO₃ 181.19 150190-03-7
4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester Ester, hydroxy, methylquinoline C₁₃H₁₃NO₃ 231.25 300590-94-7

Key Differences :

  • Solubility : Carboxylic acids (e.g., the main compound) are more polar and water-soluble than esters, which are lipophilic .
  • Reactivity : Esters are prone to hydrolysis under acidic or basic conditions, whereas carboxylic acids are stable but can form salts with bases.
2.3 Reactive Intermediate: Carbonyl Chloride

6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a reactive derivative used in synthesis. Its hydrochloride salt enhances stability and solubility in polar aprotic solvents (e.g., DMF) .

Compound Name Functional Groups Reactivity Application
This compound Carboxylic acid Acid-base reactions, salt formation Drug candidate synthesis
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride Carbonyl chloride, hydrochloride Nucleophilic acyl substitution Intermediate for amide coupling

Key Differences :

  • The carbonyl chloride is highly reactive, enabling facile amide bond formation, whereas the carboxylic acid requires activation (e.g., via EDC/HOBt) for similar reactions .

Actividad Biológica

6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a quinoline ring fused with a pyridine ring, contribute to its diverse biological activities. This article reviews the compound’s biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

The molecular formula for this compound is C16H15N3O2C_{16}H_{15}N_{3}O_2 with a molecular weight of approximately 278.31 g/mol. The compound's structure includes multiple heterocycles that enhance its reactivity and interaction with biological macromolecules, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve the inhibition of key metabolic pathways in bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer effects. It has demonstrated cytotoxic activity against several cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells. The following table summarizes the cytotoxic effects observed in various studies:

Cell LineIC50 (µM)Reference
MCF715
HeLa20
RD (Rhabdomyosarcoma)25

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Interaction studies have shown that this compound can inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : The compound may modulate receptor functions, impacting signaling pathways critical for cell growth and survival.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
  • Anticancer Research : In vitro studies revealed that treatment with this compound resulted in a significant reduction in cell viability in both MCF7 and HeLa cells, supporting its role as a potential anticancer agent .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of this compound has provided insights into how modifications can enhance its biological activity. For instance, variations in substituents on the quinoline core have been shown to influence cytotoxic potency significantly.

Q & A

Q. What are the established synthetic routes for 6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of quinoline derivatives often employs classical protocols like the Doebner reaction, Friedländer condensation, or transition metal-catalyzed cross-coupling. For this compound, the Doebner reaction (heating substituted anilines with aldehydes and pyruvic acid in ethanol) is a foundational method, yielding ~80% under optimized reflux conditions . Variations include ultrasound-assisted synthesis to reduce reaction time or ionic liquid-mediated protocols for greener chemistry . Key variables affecting yield include temperature control, stoichiometric ratios of reactants, and post-reaction purification (e.g., recrystallization from ethanol) .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?

Basic Research Question
Structural confirmation requires a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., ethyl group at C6, pyridine ring protons) and carbon backbone .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI-QTOF) to verify molecular ion peaks (e.g., m/z 531.1580 for C32_{32}H23_{23}ClN4_4O2_2) .
  • HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95%) and resolve synthetic byproducts .

Q. How can researchers optimize synthetic protocols to address low reproducibility in quinoline carboxylate synthesis?

Advanced Research Question
Reproducibility challenges arise from variable reagent quality, solvent impurities, or inconsistent heating. Mitigation strategies include:

  • Statistical Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) .
  • In-line Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress in real time .
  • Yield Contradictions : Discrepancies between reported yields (e.g., 80% vs. 50%) may stem from unoptimized workup steps; systematic comparison of recrystallization solvents (ethanol vs. hexane) is advised .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question
Biological screening should align with structural analogs:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorescence-based assays for P-glycoprotein (P-gp) inhibition, given the compound’s quinoline backbone’s affinity for ATP-binding cassette transporters .

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?

Advanced Research Question
Conflicting SAR data (e.g., ethyl vs. methyl substituent effects) can be addressed via:

  • Molecular Docking : Simulate binding to target proteins (e.g., P-gp using PDB 4Q9H) to prioritize substituents enhancing hydrophobic interactions .
  • QSAR Modeling : Build regression models correlating electronic parameters (Hammett σ) with bioactivity .
  • MD Simulations : Assess conformational stability of the carboxylic acid group in physiological pH environments .

Q. What strategies validate pharmacokinetic properties in preclinical studies?

Advanced Research Question
For in vivo translation:

  • ADMET Prediction : Use SwissADME to estimate solubility (LogP ~2.5), cytochrome P450 interactions, and blood-brain barrier permeability .
  • Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites in liver microsomes .
  • Toxicity Screening : Zebrafish embryo assays (LC50_{50}) to evaluate developmental toxicity .

Propiedades

IUPAC Name

6-ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-2-11-6-7-14-12(9-11)13(17(20)21)10-16(19-14)15-5-3-4-8-18-15/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZUPNAVDKABPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.